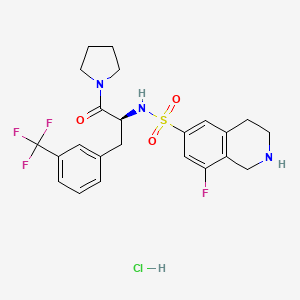

(S)-PFI-2 hydrochloride

描述

Significance of Protein Lysine (B10760008) Methyltransferases (PKMTs) in Epigenetic Regulation

Protein lysine methyltransferases (PKMTs) are a major family of epigenetic "writers" that play a pivotal role in gene regulation. nih.govbenthamdirect.com These enzymes catalyze the transfer of one, two, or three methyl groups from the cofactor S-adenosyl methionine (SAM) to the ε-amino group of lysine residues on histone tails and other non-histone proteins. tocris.combgu.ac.il This methylation event is not a simple on/off switch; the degree of methylation (mono-, di-, or tri-methylation) and the specific lysine residue targeted can have distinct biological outcomes. tocris.com

Lysine methylation can influence chromatin structure, either promoting a more open, transcriptionally active state (euchromatin) or a more compact, transcriptionally repressed state (heterochromatin). nih.gov Beyond histones, PKMTs also methylate a wide array of non-histone proteins, including transcription factors and signaling molecules, thereby regulating their stability, localization, and activity. bgu.ac.il Given their central role in controlling cellular processes, the aberrant activity of PKMTs has been linked to various diseases, particularly cancer, making them an area of intense research. nih.govchoderalab.org

Role of Chemical Probes in Elucidating Epigenetic Mechanisms

To understand the precise function of enzymes like PKMTs, scientists rely on a variety of tools. While genetic techniques such as gene knockdown or knockout are valuable, they can be complemented by the use of chemical probes. nih.gov A chemical probe is a small, well-characterized molecule designed to be potent and selective for a specific protein target, allowing researchers to modulate its function in a rapid and reversible manner. nih.govnih.govcaymanchem.com

These probes are instrumental for target validation, helping to confirm whether inhibiting a specific protein produces a desired biological effect in cells or organisms. nih.govcaymanchem.com They allow for the interrogation of a protein's function in a temporal manner that is not always possible with genetic methods. nih.gov For a chemical probe to be considered high-quality, it should ideally be accompanied by a structurally similar but biologically inactive control compound. caymanchem.comnih.gov This negative control is crucial for ensuring that the observed cellular phenotype is a direct result of modulating the intended target, rather than an off-target effect or general compound toxicity. caymanchem.com

Overview of SET Domain Containing Lysine Methyltransferase 7 (SETD7) Biology

SET Domain Containing Lysine Methyltransferase 7 (SETD7), also known as SET7/9, is a unique member of the PKMT family. nih.govmdpi.com It is distinguished by its activity as a monomethyltransferase, specifically targeting lysine 4 of histone H3 (H3K4me1), a mark generally associated with transcriptional activation. nih.govusbio.netresearchgate.net

The biological role of SETD7 extends far beyond histone methylation. It has a broad substrate specificity and has been shown to methylate numerous non-histone proteins, thereby influencing a wide range of cellular processes. nih.govacs.org These substrates include the tumor suppressor p53, the transcription factor NF-κB, and the transcriptional coactivator Yes-associated protein (YAP), a key component of the Hippo signaling pathway. nih.govresearchgate.netnih.govpnas.org Through these interactions, SETD7 is implicated in the regulation of the cell cycle, DNA damage response, cell differentiation, and tumorigenesis. nih.govresearchgate.net SETD7 is found in both the nucleus and the cytoplasm, and its localization can be regulated by its interaction with other proteins, suggesting diverse and context-dependent functions. nih.gov

The (S)-PFI-2 (hydrochloride) Compound within the Chemical Probe Landscape

To investigate the diverse functions of SETD7, the Structural Genomics Consortium (SGC) and Pfizer developed a highly potent and selective chemical probe, (R)-PFI-2. nih.govthesgc.org This compound was identified through high-throughput screening and subsequent structure-guided optimization. nih.govacs.org (R)-PFI-2 is a cell-active inhibitor of SETD7's methyltransferase activity with an IC₅₀ value in the low nanomolar range. nih.govresearchgate.netapexbt.com

Crucially, in the development of this chemical biology toolbox, the enantiomer of the active probe, (S)-PFI-2 (hydrochloride) , was also characterized. nih.govresearchgate.net (S)-PFI-2 serves as the essential negative control for experiments using (R)-PFI-2. thesgc.orgsigmaaldrich.comrndsystems.com It is structurally almost identical to the active probe but is approximately 500-fold less active at inhibiting SETD7. nih.govacs.orgrndsystems.commedchemexpress.com This significant difference in potency makes (S)-PFI-2 an ideal tool to differentiate between specific, on-target effects of SETD7 inhibition and any potential non-specific effects of the chemical scaffold. nih.gov For instance, treating cells with (R)-PFI-2 has been shown to phenocopy the genetic deletion of SETD7 in relation to the Hippo signaling pathway, an effect not observed with (S)-PFI-2. nih.govpnas.orgmedchemexpress.com

The disparity in activity between the two enantiomers is attributed to differences in how they bind within the active site of the SETD7 enzyme. nih.gov The availability of this well-matched active probe/inactive control pair provides a rigorous method for researchers to confidently explore the cellular biology of SETD7. nih.govpnas.org

Data Tables

Table 1: Physicochemical Properties of PFI-2 Enantiomers This table provides a comparison of the key properties of (S)-PFI-2 and its active enantiomer, (R)-PFI-2.

| Property | (S)-PFI-2 | (R)-PFI-2 |

|---|---|---|

| Molecular Formula | C₂₃H₂₅F₄N₃O₃S | C₂₃H₂₅F₄N₃O₃S |

| Molecular Weight | 499.2 g/mol | 499.2 g/mol |

| Chiral Centers | 1 | 1 |

| Hydrogen Bond Acceptors | 8 | 8 |

| Hydrogen Bond Donors | 2 | 2 |

Source: Structural Genomics Consortium. thesgc.org

Table 2: In Vitro Inhibitory Activity against SETD7 This table details the half-maximal inhibitory concentration (IC₅₀) of both PFI-2 enantiomers against the SETD7 enzyme, highlighting the significant difference in potency.

| Compound | IC₅₀ for SETD7 | Fold Difference |

|---|---|---|

| (R)-PFI-2 | 2.0 ± 0.2 nM | ~500x more potent |

| (S)-PFI-2 | 1.0 ± 0.1 µM | - |

Source: Barsyte-Lovejoy D, et al. (2014). nih.govresearchgate.net

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627607-88-8 | |

| Record name | 6-Isoquinolinesulfonamide, 8-fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627607-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Enantiomeric Distinction and Control Compound Utility

Stereochemistry and Biological Activity: The Case of PFI-2 Enantiomers

The differential activity between the PFI-2 enantiomers highlights the high degree of stereochemical precision required for potent enzymatic inhibition. This distinction is not merely a matter of academic interest but forms the basis for their respective uses in research, with one serving as a potent inhibitor and the other as an invaluable negative control.

Comparative Enzymatic Activity of (S)-PFI-2 (hydrochloride) versus (R)-PFI-2 (hydrochloride)

The (R) and (S) enantiomers of PFI-2 show a vast difference in their ability to inhibit the human SETD7 methyltransferase. rsc.org The (R)-enantiomer, (R)-PFI-2, is a highly potent inhibitor of SETD7, exhibiting an IC₅₀ value in the low nanomolar range. nih.govmedchemexpress.commedchemexpress.com In stark contrast, the (S)-enantiomer, (S)-PFI-2, is significantly less active, with research consistently demonstrating a 500-fold lower potency. nih.govresearchgate.netacs.orgrndsystems.com

A radioactivity-based assay determined the IC₅₀ value of (R)-PFI-2 to be 2.0 ± 0.2 nM against human SETD7. nih.gov Its counterpart, (S)-PFI-2, displayed an IC₅₀ value of 1.0 ± 0.1 µM in the same assay. nih.govmedchemexpress.commedchemexpress.com This dramatic difference in inhibitory concentration underscores the stereoselectivity of the SETD7 enzyme's binding pocket. rsc.org The potent activity of (R)-PFI-2 is also highly selective; it shows over 1,000-fold selectivity for SETD7 when tested against a panel of 18 other human protein methyltransferases and DNMT1. nih.govacs.orgglpbio.com

Comparative Inhibitory Activity of PFI-2 Enantiomers against SETD7

| Compound | Target Enzyme | IC₅₀ Value | Potency Fold Difference |

|---|---|---|---|

| (R)-PFI-2 (hydrochloride) | SETD7 | 2.0 ± 0.2 nM | ~500-fold |

| (S)-PFI-2 (hydrochloride) | SETD7 | 1.0 ± 0.1 µM |

Rationale for (S)-PFI-2 (hydrochloride) as a Negative Control in Chemical Biology

The substantial, 500-fold difference in potency makes (S)-PFI-2 (hydrochloride) an ideal negative control for its active (R)-enantiomer in chemical biology experiments. nih.govresearchgate.netacs.org An effective negative control should be structurally as similar as possible to the active compound to ensure that any observed biological effects are due to the specific on-target activity of the inhibitor, rather than non-specific effects related to the chemical scaffold itself. sigmaaldrich.com

By using the enantiomeric pair, researchers can confidently attribute cellular or biological outcomes observed with (R)-PFI-2 treatment to the specific inhibition of SETD7. acs.org If a biological effect is observed with the potent (R)-PFI-2 but not with the much less active (S)-PFI-2 at the same concentration, it strongly suggests the effect is mediated by SETD7 inhibition. medchemexpress.com For example, studies have shown that (R)-PFI-2 treatment can alter the localization of the transcriptional coactivator Yes-associated protein (YAP), while (S)-PFI-2 does not produce the same effect, thereby linking this phenomenon directly to SETD7's enzymatic activity. nih.govmedchemexpress.com This use of (S)-PFI-2 is crucial for validating the on-target effects of (R)-PFI-2 in complex biological systems. sigmaaldrich.com

Structural Basis for Differential Enantiomeric Activity

The dramatic disparity in biological activity between the PFI-2 enantiomers originates from their distinct three-dimensional interactions within the SETD7 active site. Computational studies, including molecular dynamics simulations and binding free energy calculations, have provided detailed insights into the molecular basis for this stereoselectivity.

Molecular Dynamics Simulations and Binding Free Energy Analysis of PFI-2 Enantiomers with SETD7

Molecular dynamics (MD) simulations and binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), have been employed to dissect the energetic and structural differences in how the two enantiomers bind to SETD7. rsc.orgnih.gov These computational analyses have successfully predicted binding free energies that align well with the experimentally observed inhibitory activities. nih.gov

The studies reveal that the binding difference is primarily attributed to the energetic contributions of a handful of key amino acid residues in the SETD7 binding pocket. nih.gov Per-residue decomposition of the binding free energy identified that residues H252, D256, L267, Y335, G336, and H339 are major contributors to the differential binding affinity between the (R) and (S) enantiomers. nih.gov For (R)-PFI-2, interactions with residues such as H252, W260, L267, Y305, Y335, and H339 were found to be particularly favorable. nih.gov In contrast, these interactions are less optimal or absent for the (S)-PFI-2 enantiomer. nih.gov

Furthermore, potential energy surface scanning showed that the energy barrier for (R)-PFI-2 to adopt its bioactive conformation is significantly lower (1.56 kcal/mol) than that for (S)-PFI-2. rsc.org This suggests that (S)-PFI-2 has more difficulty achieving the correct conformational state required for stable binding, which directly contributes to its lower inhibitory activity. rsc.org

Ligand-Protein Interactions and Conformational Dynamics

The binding of both PFI-2 enantiomers to SETD7 is cofactor-dependent, meaning they only bind effectively in the presence of S-adenosylmethionine (SAM). rsc.orgacs.orgglpbio.com (R)-PFI-2 functions as a substrate-competitive inhibitor by occupying the peptide-binding groove of SETD7, including the crucial lysine-binding channel. nih.govmedchemexpress.comtandfonline.com

X-ray crystallography and MD simulations show that the stereochemistry of the chiral center dictates the orientation of the inhibitor within the active site, leading to different interactions and conformational dynamics of the protein itself. rsc.orgnih.gov Key differences in ligand-protein interactions include:

Hydrogen Bonds: (R)-PFI-2 forms more stable hydrogen bonds with key residues compared to (S)-PFI-2. rsc.org The interaction with G336, a residue in the "post-SET" loop, is particularly important for the stability of this loop. rsc.org

Post-SET Loop Conformation: The post-SET loop is a flexible region of SETD7 that is critical for binding. In the presence of (R)-PFI-2, this loop adopts a more stable conformation. rsc.org However, when (S)-PFI-2 is bound, the interactions with residues G336 and H339 in this loop are weaker, leading to greater flexibility and a less stable binding complex. rsc.org

Residue Interaction Networks: Analysis of the interaction networks reveals that (R)-PFI-2 establishes more connections with neighboring residues in the binding site than (S)-PFI-2 does, resulting in a more stable and tightly bound complex. nih.gov

These subtle but critical differences in molecular interactions and protein dynamics, all stemming from the opposite configuration at a single chiral center, provide a comprehensive explanation for the 500-fold difference in inhibitory potency between (S)-PFI-2 and (R)-PFI-2. rsc.org

Molecular and Cellular Mechanisms Validated by S Pfi 2 Hydrochloride As a Control

SETD7 as the Primary Biological Target of (R)-PFI-2 (hydrochloride)

(R)-PFI-2 is a first-in-class, potent, and cell-active inhibitor of the methyltransferase activity of human SETD7. nih.govpnas.orgpnas.org Its discovery and characterization have been pivotal in understanding the cellular functions of this enzyme. pnas.orgpnas.org The validation of SETD7 as the primary target of (R)-PFI-2 has been rigorously established through a combination of biochemical and cellular assays, with (S)-PFI-2 playing a critical role in these validation studies. thesgc.orgpnas.org

Specificity and Selectivity Profiling of (R)-PFI-2 (hydrochloride) against other Methyltransferases and Non-Epigenetic Targets, using (S)-PFI-2 (hydrochloride) for Validation

(R)-PFI-2 demonstrates remarkable selectivity for SETD7. In enzymatic assays, (R)-PFI-2 inhibits human SETD7 with an IC50 value of approximately 2.0 nM. nih.govmedchemexpress.com In stark contrast, its enantiomer, (S)-PFI-2, is about 500-fold less active, with an IC50 value of 1.0 µM. nih.govrndsystems.com This significant difference in potency between the two enantiomers makes (S)-PFI-2 an excellent negative control for cellular experiments. thesgc.orgnih.govrndsystems.com

The high selectivity of (R)-PFI-2 has been confirmed against a broad panel of other enzymes. It exhibits over 1,000-fold selectivity for SETD7 when tested against 18 other human protein methyltransferases, including G9a, EZH2, and PRMT1, as well as the DNA methyltransferase DNMT1. pnas.orgnih.govdcchemicals.com Furthermore, (R)-PFI-2 was found to be inactive against a panel of 134 other non-epigenetic targets, such as ion channels and G-protein coupled receptors, showing less than 35% inhibition at a concentration of 10 µM. pnas.orgnih.govdcchemicals.com This extensive selectivity profiling, coupled with the inactivity of (S)-PFI-2, provides strong evidence that the cellular effects of (R)-PFI-2 are mediated specifically through the inhibition of SETD7.

Table 1: Inhibitory Activity of PFI-2 Enantiomers against SETD7

| Compound | IC50 against SETD7 | Fold Difference in Activity | Reference |

|---|---|---|---|

| (R)-PFI-2 (hydrochloride) | ~2.0 nM | - | nih.govmedchemexpress.com |

| (S)-PFI-2 (hydrochloride) | ~1.0 µM | ~500-fold less active | nih.govrndsystems.com |

Cofactor-Dependent and Substrate-Competitive Inhibition Mechanism of (R)-PFI-2 (hydrochloride)

The inhibitory mechanism of (R)-PFI-2 is characterized as cofactor-dependent and substrate-competitive. pnas.orgnih.gov Structural and biochemical studies have revealed that (R)-PFI-2 binds to SETD7 in a manner that requires the presence of the cofactor S-adenosylmethionine (SAM). nih.govresearchgate.netresearchgate.net The inhibitor occupies the substrate peptide binding groove of SETD7, including the channel where the target lysine (B10760008) residue would normally bind. nih.govpdbj.orgrcsb.org

A unique feature of (R)-PFI-2's binding is its direct interaction with the methyl group of SAM, which contributes to its high potency. nih.govresearchgate.netrcsb.org This mode of action effectively prevents the substrate from accessing the active site and being methylated. In contrast, (S)-PFI-2 does not exhibit the same interactions within the SETD7 active site, which accounts for its significantly lower inhibitory activity. medchemexpress.com This difference in binding and inhibition mechanism between the enantiomers further validates that the biological effects observed with (R)-PFI-2 are a direct consequence of its specific interaction with the SETD7 active site. medchemexpress.com

Direct Binding Confirmation in Cellular Contexts via Chemoproteomics

To confirm that (R)-PFI-2 directly engages with SETD7 in a cellular environment, chemoproteomic approaches have been employed. pnas.orgnih.gov A biotinylated derivative of (R)-PFI-2 was synthesized, which retains the ability to bind to and inhibit SETD7. dcchemicals.com In pull-down experiments using this biotinylated probe, endogenous SETD7 was successfully captured from cell lysates. thesgc.org

SETD7-Mediated Biological Pathways and Their Modulation

The inhibition of SETD7 by (R)-PFI-2 has been instrumental in elucidating the role of this methyltransferase in various signaling pathways, most notably the Hippo pathway. pnas.orgnih.gov The availability of (S)-PFI-2 as a negative control has been indispensable in these studies to ensure that the observed modulation of these pathways is a direct result of SETD7 inhibition. oup.com

Role of SETD7 in Hippo Pathway Signaling and Yes-associated Protein (YAP) Regulation

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. nih.gov A key effector of this pathway is the transcriptional coactivator Yes-associated protein (YAP). pnas.orgnih.gov When the Hippo pathway is active, YAP is phosphorylated and retained in the cytoplasm, preventing it from promoting gene transcription. nih.gov

Research has shown that SETD7 plays a role in regulating the Hippo pathway by methylating YAP. oup.com Treatment of cells with the SETD7 inhibitor (R)-PFI-2 has been shown to phenocopy the effects of SETD7 genetic deletion, leading to changes in YAP localization and activity. pnas.orgnih.gov The use of (S)-PFI-2, which does not induce these effects, confirms that the observed changes in the Hippo pathway are dependent on the methyltransferase activity of SETD7. nih.govoup.com

Inhibition of SETD7 with (R)-PFI-2 has been shown to modulate the subcellular localization of YAP. nih.gov In confluent MCF7 breast cancer cells, treatment with (R)-PFI-2 leads to a rapid increase in the nuclear localization of YAP. nih.govnih.gov This suggests that ongoing SETD7 activity is required to maintain YAP in the cytoplasm in these cells. nih.gov

The increased nuclear localization of YAP upon SETD7 inhibition leads to the heightened expression of its downstream target genes, such as AREG (Amphiregulin) and CYR61 (Cysteine-Rich, Angiogenic Inducer, 61). nih.govrsc.org In contrast, treatment with the inactive enantiomer, (S)-PFI-2, has no effect on either the nuclear localization of YAP or the expression of its target genes. nih.govmedchemexpress.com This provides clear evidence that SETD7, through its methyltransferase activity, is a key regulator of YAP-mediated transcription. nih.govrsc.org

Table 2: Effect of PFI-2 Enantiomers on YAP Localization and Target Gene Expression

| Compound | Effect on Nuclear YAP | Effect on AREG and CYR61 Expression | Reference |

|---|---|---|---|

| (R)-PFI-2 (hydrochloride) | Increased nuclear localization | Increased expression | nih.govrsc.org |

| (S)-PFI-2 (hydrochloride) | No effect | No effect | nih.govmedchemexpress.com |

Involvement of SETD7 in NF-κB Pathway Activation and Inflammasome Signaling

Research has established SETD7 as a positive regulator in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govresearchgate.net SETD7 can be recruited to the promoters of target genes by interacting with transcription factors like NF-κB. nih.gov Inhibition of SETD7's methyltransferase activity has been shown to diminish the activation of the NF-κB pathway and subsequently reduce the release of inflammatory cytokines. researchgate.net

Studies investigating inflammatory conditions such as noise-induced hearing loss and atherosclerosis have utilized (R)-PFI-2 to probe the role of SETD7. In these contexts, the administration of the active inhibitor (R)-PFI-2 effectively suppresses the activation of the NF-κB pathway and prevents the assembly of the inflammasome, disrupting a cycle of inflammation. researchgate.netnih.gov This intervention helps to moderate the excessive immune and inflammatory responses that characterize these pathologies. researchgate.netnih.gov The use of (S)-PFI-2 as a control in such experiments is essential to confirm that the observed anti-inflammatory effects are specifically due to the inhibition of SETD7 and not off-target activities.

SETD7 plays a significant role in priming the NOD-like receptor protein 3 (NLRP3) inflammasome. researchgate.netnih.gov In pro-inflammatory macrophages, SETD7 mediates the transcriptional up-regulation of NLRP3. nih.gov Pharmacological inhibition of SETD7 with (R)-PFI-2 has been demonstrated to prevent the induction of NLRP3 and Caspase-1 (Casp1) transcription in the aorta of atherosclerotic mice. nih.gov Furthermore, treatment with (R)-PFI-2 leads to a reduction in the release of pro-inflammatory factors. researchgate.netnih.gov In studies on noise-induced hearing loss, (R)-PFI-2 hydrochloride was found to suppress the release of pro-inflammatory factors and prevent inflammasome assembly in the cochlea. researchgate.netnih.gov These findings underscore the role of SETD7 in regulating the NLRP3 inflammasome and associated inflammatory signaling, with the inactive (S)-PFI-2 enantiomer serving to validate the specificity of these observations.

SETD7 Influence on Transcriptional Repression of Specific Genes (e.g., Semaphorin 3G)

The influence of SETD7 extends to the transcriptional regulation of specific genes involved in critical cellular processes like angiogenesis. One such gene is Semaphorin 3G (SEMA3G), an angiogenesis inhibitor. diabetesjournals.orgmedrxiv.org In human aortic endothelial cells (HAECs) exposed to high glucose conditions, an in vitro model mimicking diabetic ischemia, the expression of SETD7 is significantly upregulated. diabetesjournals.orgethz.ch This increase in SETD7 leads to the enhanced transcription of SEMA3G. diabetesjournals.orgmedrxiv.org The specific inhibition of SETD7 by (R)-PFI-2 was shown to rescue this hyperglycemia-induced impairment of angiogenic properties by suppressing SEMA3G transcription. diabetesjournals.orgmedrxiv.org Conversely, the inactive enantiomer, (S)-PFI-2, used as a control, did not produce the same effect, demonstrating the specificity of SETD7's role in this pathway. diabetesjournals.orgmedrxiv.org

SETD7 is a histone methyltransferase that specifically induces the monomethylation of histone H3 at lysine 4 (H3K4me1). diabetesjournals.orgethz.ch This epigenetic modification is associated with active or poised gene transcription. In the context of hyperglycemia-induced endothelial dysfunction, the upregulation of SETD7 is associated with increased global levels of H3K4me1. diabetesjournals.orgethz.ch

Chromatin immunoprecipitation (ChIP) assays have revealed that SETD7-induced H3K4me1 enrichment occurs at the SEMA3G promoter, which increases chromatin accessibility for transcription factors and enables the transcription of this anti-angiogenic gene. diabetesjournals.orgmedrxiv.org Treatment with the active SETD7 inhibitor, (R)-PFI-2, leads to a reduction in H3K4me1 levels and rescues the impaired angiogenic response. diabetesjournals.orgmedrxiv.org Critically, experiments using (S)-PFI-2 as a negative control showed that H3K4me1 enrichment on the SEMA3G promoter was not reduced, confirming that the modulation of this specific histone mark is a direct result of SETD7 catalytic activity. diabetesjournals.org Furthermore, SETD7 inhibition specifically affects H3K4me1 without altering other histone marks like H3K4me3. diabetesjournals.orgmedrxiv.org

| Experimental Model | Condition | Treatment | Key Finding | Citation |

| Human Aortic Endothelial Cells (HAECs) | High Glucose | (R)-PFI-2 | Reduced SEMA3G secretion. | diabetesjournals.org |

| Human Aortic Endothelial Cells (HAECs) | High Glucose | (S)-PFI-2 (control) | No significant reduction in SEMA3G secretion compared to (R)-PFI-2. | diabetesjournals.org |

| Human Aortic Endothelial Cells (HAECs) | High Glucose | (R)-PFI-2 | Reduced H3K4me1 enrichment on the SEMA3G promoter. | diabetesjournals.org |

| Human Aortic Endothelial Cells (HAECs) | High Glucose | (S)-PFI-2 (control) | H3K4me1 enrichment on the SEMA3G promoter was not reduced. | diabetesjournals.org |

Preclinical Research Applications and Setd7 Biological Interrogation

Elucidating SETD7's Role in Organ Homeostasis and Disease Models

SETD7 is a protein methyltransferase implicated in a wide array of physiological and pathological processes, including metabolism, inflammation, and cancer. genecards.orguhnresearch.ca It functions by transferring methyl groups to histone and non-histone proteins, thereby regulating their stability, localization, and activity. mdpi.compnas.org The development of selective inhibitors like (R)-PFI-2, and its control enantiomer (S)-PFI-2, has been instrumental in dissecting the specific contributions of SETD7's enzymatic activity to cellular function and disease. nih.govuhnresearch.ca

Renal Fibrosis and Chronic Kidney Disease Research

Renal fibrosis is a common final pathway for chronic kidney disease (CKD), characterized by the excessive accumulation of extracellular matrix (ECM). nih.govnih.gov SETD7 has been identified as a significant promoter of renal fibrosis. nih.govnih.gov

Studies using the potent SETD7 inhibitor, (R)-PFI-2, have demonstrated that its administration can attenuate the progression of renal fibrosis. medchemexpress.commedchemexpress.com In animal models of folic acid-induced nephropathy, treatment with the active inhibitor led to a reduction in ECM accumulation and fibroblast activation. medchemexpress.commedchemexpress.com This suggests that SETD7 plays a role in the pathological processes leading to the buildup of scar tissue in the kidney. The use of (S)-PFI-2 in such studies helps to confirm that these effects are a direct result of inhibiting SETD7's methyltransferase activity. medchemexpress.com

The inflammatory response is a key driver of renal fibrosis. nih.govspandidos-publications.com Research has shown that inhibiting SETD7 can significantly impact this process. In mouse models of renal fibrosis, treatment with a SETD7 inhibitor reduced the infiltration of inflammatory cells into the kidney. nih.govnih.govresearchgate.net Furthermore, it decreased the production of pro-inflammatory cytokines and chemokines. nih.govnih.govresearchgate.net A key mechanism implicated is the modulation of the NF-κB signaling pathway, a central regulator of inflammation. nih.govspandidos-publications.comresearchgate.net Inhibition of SETD7 was found to suppress the accumulation of NF-κB p65+ cells in the context of folic acid nephropathy. nih.govspandidos-publications.com These findings highlight SETD7 as a mediator of the inflammatory response that contributes to the development of renal fibrosis. nih.govspandidos-publications.com

Table 1: Effects of SETD7 Inhibition in Renal Fibrosis Models

| Finding | Model System | Key Outcome | Reference |

| Reduced ECM Accumulation | Folic Acid-Induced Nephropathy | Decreased extracellular matrix deposition. | medchemexpress.commedchemexpress.com |

| Decreased Fibroblast Activation | Folic Acid-Induced Nephropathy | Lower activation of fibroblasts, the primary cells responsible for ECM production. | medchemexpress.commedchemexpress.com |

| Reduced Inflammatory Cell Infiltration | Folic Acid and Obstruction-Induced Renal Fibrosis | Fewer inflammatory cells present in the kidney tissue. | nih.govnih.govresearchgate.net |

| Decreased Pro-inflammatory Molecules | Folic Acid-Induced Nephropathy | Lower levels of pro-inflammatory cytokines and chemokines. | nih.govnih.govresearchgate.net |

| Suppression of NF-κB Signaling | Folic Acid Nephropathy | Reduced accumulation of activated NF-κB p65+ cells. | nih.govspandidos-publications.com |

Modulation of Extracellular Matrix Accumulation and Fibroblast Activation

Noise-Induced Hearing Loss Pathophysiology

Inflammation is a primary driver of noise-induced hearing loss (NIHL). researchgate.netnih.gov Exposure to loud noise can trigger an inflammatory cascade within the cochlea, the auditory portion of the inner ear, leading to damage to sensory hair cells. researchgate.netnih.govresearchgate.net

Recent research has explored the role of SETD7 in the inflammatory processes of NIHL. researchgate.netnih.gov Studies indicate that noise exposure activates the NLRP3 inflammasome, a key component of the innate immune system, and the NF-κB pathway in the cochlea. researchgate.netnih.gov The use of a selective SETD7 inhibitor, (R)-PFI-2 hydrochloride, has been shown to effectively inhibit the activation of the cochlear NF-κB pathway. researchgate.netnih.gov This leads to a suppression of pro-inflammatory factor release and prevents the assembly of the inflammasome. researchgate.netnih.gov By disrupting this inflammatory cycle, SETD7 inhibition helps to alleviate damage to cochlear hair cells caused by acoustic trauma. researchgate.netnih.gov

Table 2: Impact of SETD7 Inhibition on Noise-Induced Hearing Loss

| Finding | Mechanism | Key Outcome | Reference |

| Inhibition of Cochlear NF-κB Pathway | Reduced activation of the NF-κB signaling cascade. | Suppression of the inflammatory response in the inner ear. | researchgate.netnih.gov |

| Suppression of Pro-inflammatory Factors | Decreased release of inflammatory molecules. | Attenuation of the inflammatory cascade. | researchgate.netnih.gov |

| Prevention of Inflammasome Assembly | Inhibition of the formation of the NLRP3 inflammasome complex. | Disruption of a key inflammatory signaling platform. | researchgate.netnih.gov |

| Alleviation of Cochlear Hair Cell Damage | Protection of sensory hair cells from inflammatory damage. | Potential preservation of hearing function after noise exposure. | researchgate.netnih.gov |

Enhancement of Myogenic Stem Cell Expansion and Engraftment in Regenerative Medicine

A significant challenge in developing cell-based therapies for muscle diseases is the difficulty in expanding myogenic stem cells (MuSCs) in the laboratory without them losing their therapeutic potential. nih.gov

Research has shown that the methyltransferase Setd7 plays a role in regulating the transition of MuSCs from a proliferative state to a differentiation-primed state. nih.gov Genetic or pharmacological inhibition of Setd7 has been found to promote the in vitro expansion of MuSCs. nih.gov Specifically, treating MuSCs with a small molecule inhibitor of Setd7 during their expansion in culture leads to higher cell yields. nih.gov Importantly, upon transplantation, these treated MuSCs, both from mouse and human sources, demonstrate an enhanced ability to repopulate the satellite cell niche. nih.gov Furthermore, mouse MuSCs treated with the inhibitor show improved therapeutic potential in preclinical models of muscular dystrophy. nih.gov This suggests that inhibiting Setd7 helps to maintain the "stemness" of MuSCs in culture, leading to better engraftment and self-renewal capabilities after transplantation. nih.govmdpi.com

Maintenance of Stem Cell Potency In Vitro

The inhibition of SETD7 has been proposed as a strategy to preserve the "stemness" of certain stem cell populations during their expansion outside the body. For example, in research on myogenic stem cells (MuSCs), inhibiting SETD7 was found to enhance their expansion while maintaining their therapeutic potential.

In these studies, (S)-PFI-2 hydrochloride served as a negative control. While the active inhibitor, (R)-PFI-2, was shown to promote the expansion of MuSCs that retained their ability to engraft and replenish the stem cell niche, (S)-PFI-2 was used as a comparator to ensure these effects were not due to off-target or non-specific interactions of the chemical scaffold. The inclusion of (S)-PFI-2 in such experiments is a critical component of rigorous scientific investigation, confirming that the observed maintenance of stem cell potency is a direct result of targeting SETD7.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 535.98 g/mol | |

| Molecular Formula | C₂₃H₂₅F₄N₃O₃S·HCl | |

| Purity | ≥97% | |

| Storage Temperature | -20°C |

Table 2: In Vitro Inhibitory Activity against SETD7

| Compound | IC₅₀ | Fold Difference | Source |

|---|---|---|---|

| (R)-PFI-2 | 2.0 nM | - |

Advanced Research Methodologies for Investigating Pfi 2 Enantiomers

In Vitro Enzymatic Assays for Methyltransferase Activity Characterization

To quantify the inhibitory effects of the PFI-2 enantiomers on their target enzyme, SETD7, researchers employ in vitro enzymatic assays. A commonly used method is the scintillation proximity assay (SPA). apexbt.comglpbio.com This robust, radioactivity-based assay measures the transfer of a tritium-labeled methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a substrate, such as a peptide derived from histone H3. nih.govapexbt.com

In these assays, recombinant human SETD7 enzyme is incubated with the histone H3 peptide substrate, [³H]-SAM, and varying concentrations of the inhibitor, either (R)-PFI-2 or (S)-PFI-2. nih.govglpbio.com The results consistently demonstrate a stark contrast in the potency of the two enantiomers. (R)-PFI-2 inhibits the methyltransferase activity of human SETD7 with a half-maximal inhibitory concentration (IC₅₀) value of approximately 2.0 nM. nih.govapexbt.commedchemexpress.comresearchgate.net In sharp contrast, its enantiomer, (S)-PFI-2, is about 500 times less active, with an IC₅₀ value of around 1.0 µM (1000 nM). nih.govrndsystems.commedchemexpress.comresearchgate.net This significant difference in inhibitory activity underscores the stereospecificity of the interaction and establishes (S)-PFI-2 as an excellent negative control for cellular and in vivo studies. nih.gov

| Compound | Target Enzyme | IC₅₀ Value | Fold Difference |

| (R)-PFI-2 | SETD7 | 2.0 ± 0.2 nM nih.govresearchgate.net | ~500x more potent |

| (S)-PFI-2 (hydrochloride) | SETD7 | 1.0 ± 0.1 µM nih.govresearchgate.net | ~500x less potent |

Further kinetic studies revealed that (R)-PFI-2 functions as a substrate-competitive inhibitor, occupying the peptide-binding groove of SETD7, which includes the channel for the target lysine (B10760008) residue. nih.govnih.gov This inhibition is also cofactor-dependent, meaning the inhibitor binds more effectively in the presence of SAM. nih.govacs.org (S)-PFI-2 is not observed to have the same critical interactions within the active site, explaining its vastly reduced potency. medchemexpress.com

**5.2. Cell-Based Assays for Functional Validation

Following in vitro characterization, cell-based assays are essential to confirm that the inhibitor can permeate cells, engage its target in a cellular context, and produce a measurable functional outcome. For the PFI-2 enantiomers, these assays validate the on-target effects of (R)-PFI-2 by showing a lack of response with the (S)-PFI-2 control.

A key function of SETD7 is its involvement in the Hippo signaling pathway, which regulates cell growth and organ size. nih.govpnas.org A central component of this pathway is the transcriptional coactivator Yes-associated protein (YAP). nih.govnih.gov The activity of YAP is controlled by its subcellular localization; when the Hippo pathway is activated (e.g., in confluent cells), YAP is phosphorylated and retained in the cytoplasm. nih.gov

Researchers have used immunofluorescence microscopy to study the effect of PFI-2 enantiomers on YAP localization in cell lines such as human breast cancer (MCF7) and murine embryonic fibroblasts (MEFs). nih.govpnas.org Treatment of confluent MCF7 cells with (R)-PFI-2 resulted in a rapid and dose-dependent increase in the amount of YAP found in the nucleus. nih.govpnas.org This effect was observed within 30 minutes of treatment, suggesting that SETD7 is part of a dynamic process that continuously regulates YAP's location. nih.govpnas.org Conversely, when the same experiment was performed with (S)-PFI-2, even at high concentrations (e.g., 10 µM), no significant change in YAP localization was observed. nih.govmedchemexpress.com This demonstrates that the observed nuclear translocation of YAP is a direct consequence of SETD7 inhibition by (R)-PFI-2. nih.gov

When YAP translocates to the nucleus, it acts as a transcriptional coactivator, increasing the expression of its target genes. To test whether the PFI-2-induced nuclear localization of YAP is functionally significant, researchers perform gene expression analysis using quantitative real-time PCR (qRT-PCR).

In confluent MCF7 cells and MEFs, treatment with the active (R)-PFI-2 inhibitor led to a significant increase in the mRNA levels of known YAP target genes, including AREG, CYR61, CTGF, GLI2, and CDC20. nih.govapexbt.comglpbio.com As expected, treatment with the inactive (S)-PFI-2 enantiomer had no effect on the expression of these genes. nih.govmedchemexpress.com This provides further evidence that (R)-PFI-2 specifically inhibits SETD7 in cells, leading to functional downstream consequences on gene transcription, while (S)-PFI-2 does not. nih.gov Similarly, studies on the role of SETD7 in regulating hypoxia-inducible factor 1-alpha (HIF-1α) showed that (R)-PFI-2 treatment enhanced the expression of HIF-1α target genes like SLC2A1, LDHA, and PDK1, an effect that confirms the inhibitory role of SETD7 is dependent on its methyltransferase activity. oup.com

| Assay Type | Cell Line | Active Compound: (R)-PFI-2 | Negative Control: (S)-PFI-2 (hydrochloride) |

| YAP Localization | MCF7, MEFs | Increased nuclear YAP nih.govglpbio.com | No effect on YAP localization nih.govmedchemexpress.com |

| Gene Expression | MCF7, MEFs | Increased expression of YAP target genes (AREG, CYR61, CTGF) nih.govglpbio.com | No effect on YAP target gene expression nih.govmedchemexpress.com |

Phenotypic assays aim to link the molecular action of a compound to a higher-order cellular behavior or fate, such as differentiation, migration, or changes in morphology. drugtargetreview.com In studies of PFI-2, these assays reveal the broader biological consequences of SETD7 inhibition.

For instance, treatment of MEFs with (R)-PFI-2 was shown to phenocopy the effects of a complete genetic knockout of the Setd7 gene, particularly concerning the regulation of the Hippo pathway and YAP localization. nih.govnih.gov In human aortic endothelial cells (HAECs), pharmacological inhibition of SETD7 with (R)-PFI-2 improved angiogenic properties and reduced levels of H3K4me1, a histone mark catalyzed by SETD7. medrxiv.org In all such phenotypic studies, the inactive (S)-PFI-2 enantiomer is used as a crucial control. medrxiv.org For example, while (R)-PFI-2 treatment improved tube formation in an angiogenesis assay, (S)-PFI-2 had no such effect, confirming the phenotype is specifically linked to SETD7 inhibition. medrxiv.org Similarly, in studies where SETD7 inhibition was linked to an invasive phenotype in cancer cell lines, (S)-PFI-2 would be used to rule out non-specific toxicity or other compound effects. tandfonline.com

Gene Expression Analysis of Target Genes

Biophysical Binding Measurements and Interaction Studies

Biophysical methods provide direct evidence of a compound binding to its protein target and can quantify the affinity and thermodynamics of this interaction. These techniques are invaluable for confirming that an inhibitor engages its target as intended.

Chemoproteomic experiments have been used to confirm that (R)-PFI-2 binds to endogenous SETD7 within cells. nih.govnih.gov In these studies, a biotinylated version of (R)-PFI-2 was used to pull down SETD7 from cell lysates. The experiment showed that pre-treating the cells with non-biotinylated (R)-PFI-2 could compete in a dose-dependent manner for this binding, preventing the pulldown of SETD7. nih.govpnas.org This demonstrates specific target engagement in a complex cellular environment.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon biomolecular binding. It directly determines the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of an interaction.

ITC studies have been instrumental in characterizing the binding of PFI-2 enantiomers to SETD7. These experiments have shown that (R)-PFI-2 binds to SETD7 with a dissociation constant (K_d_) of approximately 18 nM. thesgc.org A key finding from these studies is that the binding of (R)-PFI-2 is dependent on the presence of the cofactor S-adenosylmethionine (SAM). researchgate.netacs.org No binding is detected in the absence of SAM, which is consistent with an ordered binding mechanism where SAM must bind first, causing a conformational change in the enzyme that allows the inhibitor to bind tightly. acs.org The inactive (S)-PFI-2 enantiomer shows dramatically weaker or no detectable binding in these assays, providing a clear biophysical explanation for its lack of inhibitory activity. thesgc.org

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study the binding kinetics and affinity of molecular interactions in real-time. In the context of PFI-2, SPR has been instrumental in elucidating the binding characteristics of its enantiomers to their target protein, SETD7.

SPR experiments have demonstrated that the active enantiomer, (R)-PFI-2, binds to SETD7 in a manner dependent on the presence of the cofactor S-adenosylmethionine (SAM). nih.govresearchgate.net In the absence of SAM, no binding of (R)-PFI-2 to SETD7 is observed. nih.govresearchgate.net However, when SAM is present, (R)-PFI-2 binds with a high affinity, exhibiting a dissociation constant (KD) in the nanomolar range. researchgate.net Specifically, kinetic analysis revealed an on-rate of 1.4 ± 0.16 × 10^6 M⁻¹·s⁻¹ and an off-rate of 0.0058 ± 0.0009 s⁻¹, yielding a KD value of 4.2 ± 0.2 nM. researchgate.net

The SPR sensorgrams show distinct binding profiles. Injections of SAM alone result in rapid on and off kinetics. nih.govresearchgate.net When (R)-PFI-2 is introduced with SAM, the sensorgram displays a biphasic binding curve, which reflects the initial fast binding of SAM followed by the slower, more stable binding of (R)-PFI-2. researchgate.net This cofactor-dependent binding is a key feature of the inhibitory mechanism of (R)-PFI-2. nih.gov

In stark contrast, the inactive enantiomer, (S)-PFI-2, shows significantly weaker or no binding to the SETD7-SAM complex under similar experimental conditions. This dramatic difference in binding affinity between the two enantiomers, as measured by SPR, provides a clear molecular basis for the observed 500-fold difference in their inhibitory activity. nih.govpnas.orgresearchgate.net

| Parameter | (R)-PFI-2 | (S)-PFI-2 | Reference |

| Binding to SETD7 | SAM-dependent | Not reported | nih.govresearchgate.net |

| Dissociation Constant (KD) | 4.2 ± 0.2 nM | Not reported | researchgate.net |

| IC50 | 2.0 ± 0.2 nM | 1.0 ± 0.1 µM | pnas.orgresearchgate.netmedchemexpress.com |

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a method used to verify target engagement of a drug within a cellular environment. univr.itnih.gov The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability. univr.itnih.gov This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains. univr.it

For the PFI-2 enantiomers, CETSA has been employed to confirm that (R)-PFI-2 engages with its target, SETD7, inside cells. In these experiments, cells are treated with the compound and then subjected to a heat challenge. The subsequent analysis of the soluble protein fraction reveals that (R)-PFI-2 treatment leads to a significant increase in the thermal stability of SETD7. researchgate.net

Specifically, treatment of HEK293 cells expressing Flag-tagged SETD7 with 10 μM (R)-PFI-2 resulted in a 4 °C increase in the apparent thermal stability of the protein. pnas.orgresearchgate.net This thermal shift provides direct evidence that (R)-PFI-2 can penetrate the cell membrane, bind to SETD7, and stabilize it against heat-induced denaturation. pnas.orgresearchgate.net

Conversely, the inactive enantiomer, (S)-PFI-2, which has a much lower affinity for SETD7, does not produce a comparable thermal shift. This lack of stabilization is consistent with its significantly reduced inhibitory activity and serves as a crucial negative control in these experiments, demonstrating the specificity of the interaction between (R)-PFI-2 and SETD7 in a cellular context. diabetesjournals.org

| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm) | Reference |

| (R)-PFI-2 | Flag-SETD7 | HEK293 | 4 °C | pnas.orgresearchgate.net |

| (S)-PFI-2 | Flag-SETD7 | HEK293 | No significant shift | diabetesjournals.org |

Genomic and Proteomic Approaches

Chromatin Immunoprecipitation (ChIP) Assays

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the genome. In the context of studying the effects of PFI-2 enantiomers, ChIP assays have been utilized to understand how the inhibition of SETD7 by (R)-PFI-2 affects its role in transcriptional regulation.

Research has shown that SETD7 can methylate histone H3 at lysine 4 (H3K4me1), a mark associated with active enhancers and gene transcription. medrxiv.org ChIP assays have been employed to map the genomic locations of this SETD7-mediated H3K4me1 mark. For instance, in human aortic endothelial cells (HAECs) cultured under high glucose conditions, which mimic a diabetic state, there is an enrichment of H3K4me1 at the promoter of the SEMA3G gene, an angiogenesis inhibitor. medrxiv.org

Treatment with the active inhibitor, (R)-PFI-2, was shown to significantly reduce the levels of H3K4me1 at the SEMA3G promoter. medrxiv.org This finding directly links the enzymatic activity of SETD7 to the epigenetic regulation of this specific gene. In contrast, the inactive enantiomer, (S)-PFI-2, used as a negative control, did not affect the H3K4me1 levels, highlighting the specificity of the (R)-PFI-2 effect. diabetesjournals.orgmedrxiv.org These results demonstrate that the inhibition of SETD7's methyltransferase activity by (R)-PFI-2 can alter the chromatin landscape at specific gene loci, thereby influencing gene expression. medrxiv.org

Chemoproteomics for Target Engagement

Chemoproteomics is a multidisciplinary field that utilizes chemical probes to study protein function and drug interactions on a proteome-wide scale. evotec.com This approach is particularly valuable for confirming target engagement and assessing the selectivity of small molecule inhibitors within a complex cellular environment.

To confirm that (R)-PFI-2 binds to endogenous SETD7 in cells, a biotinylated derivative of (R)-PFI-2, named PFI-766, was developed. researchgate.net This chemical probe retains the ability to bind and inhibit SETD7. researchgate.net In a typical chemoproteomics workflow, cell lysates are incubated with the biotinylated probe, which then binds to its protein targets. These probe-protein complexes can be enriched using streptavidin-coated beads and subsequently identified and quantified by mass spectrometry. nih.gov

To demonstrate specific target engagement, competition experiments are performed. In this setup, cells are pre-treated with the non-biotinylated inhibitor, (R)-PFI-2, before being lysed and incubated with the biotinylated probe. The binding of the probe to its target will be reduced in a dose-dependent manner if the non-biotinylated inhibitor is already occupying the binding site. Chemoproteomics experiments with PFI-766 in MCF7 cells showed dose-dependent competition for binding to endogenous SETD7 when the cells were pretreated with (R)-PFI-2. nih.govnih.gov This provides robust evidence for the direct interaction of (R)-PFI-2 with SETD7 in a native cellular context. nih.gov The inactive enantiomer, (S)-PFI-2, would be expected to show significantly less competition in such an assay, further underscoring the selectivity of the active compound.

In Vivo Preclinical Models and Associated Biomarker Analysis

The efficacy of inhibiting SETD7 with (R)-PFI-2 has been investigated in various preclinical in vivo models, with associated biomarker analysis providing insights into its mechanism of action. (S)-PFI-2 often serves as a negative control in these studies to ensure that the observed effects are due to the specific inhibition of SETD7. diabetesjournals.org

One area of investigation has been in models of diabetic peripheral artery disease (PAD). In a diabetic mouse model of hindlimb ischemia, treatment with (R)-PFI-2 was shown to improve limb perfusion and promote neovascularization. diabetesjournals.orgmedrxiv.org Biomarker analysis in this model revealed that (R)-PFI-2 treatment suppressed the expression of SETD7 and its downstream target, SEMA3G, in the ischemic muscle tissue. medrxiv.org ChIP assays on tissues from these mice confirmed that (R)-PFI-2 reduced the enrichment of the H3K4me1 mark at the SEMA3G promoter, consistent with the in vitro findings. medrxiv.org Furthermore, plasma levels of SEMA3G were found to be a potential circulating biomarker, as they were reduced in diabetic mice treated with (R)-PFI-2. medrxiv.org

In another preclinical model, this time for muscle regeneration, inhibition of SETD7 by (R)-PFI-2 was found to enhance the expansion and therapeutic potential of myogenic stem cells (MuSCs). nih.gov When MuSCs treated in vitro with (R)-PFI-2 were transplanted into injured muscles of immunocompromised mice, they showed enhanced engraftment, as quantified by in vivo bioluminescence imaging (BLI). nih.gov This suggests that SETD7 inhibition helps maintain the "stemness" of MuSCs during in vitro expansion. nih.gov

Future Directions in Setd7 Research Utilizing Chemical Probes

Further Elucidation of SETD7's Diverse Substrates and Biological Roles

Initially identified as a histone H3 lysine (B10760008) 4 (H3K4) monomethyltransferase, SETD7 is now understood to have a broad substrate scope, including numerous non-histone proteins that are key players in various signaling pathways. pnas.orgacs.org These substrates include transcription factors such as p53, TAF10, and NF-κB, as well as other critical cellular proteins like DNMT1 and STAT3. pnas.orgfrontiersin.org The diversity of these substrates implicates SETD7 in a multitude of cellular processes, including gene transcription, DNA repair, cell cycle control, and signal transduction. pnas.orgfrontiersin.org

The advent of chemical probes like (R)-PFI-2, a potent and selective inhibitor of SETD7, has provided a powerful means to investigate the functional consequences of SETD7 activity. pnas.orgnih.gov For instance, studies using (R)-PFI-2 have been crucial in confirming the role of SETD7 in the Hippo signaling pathway by observing the modulation of the transcriptional coactivator Yes-associated protein (YAP). pnas.orgnih.gov Treatment with (R)-PFI-2 phenocopies the effects of SETD7 genetic deletion, leading to increased nuclear localization of YAP and the expression of its target genes. pnas.orgmerckmillipore.com

Future research will undoubtedly focus on identifying and validating a wider range of SETD7 substrates. The use of chemical probes in combination with advanced proteomic techniques will be essential in this endeavor. Uncovering novel substrates will be key to understanding the full spectrum of SETD7's biological functions and its involvement in both normal physiology and disease states. frontiersin.orgnih.gov

Development of Advanced Chemical Probes and Analogs for SETD7

The discovery of (R)-PFI-2 was a landmark in SETD7 research, born from a high-throughput screen and subsequent structure-guided design to optimize potency and cell permeability. pnas.orgacs.org This potent inhibitor, along with its significantly less active enantiomer, (S)-PFI-2, and a biotinylated derivative, forms a valuable toolkit for probing SETD7 biology. pnas.org

The development of the next generation of chemical probes will likely focus on several key areas:

Enhanced Specificity and Potency: While (R)-PFI-2 is highly selective, the pursuit of inhibitors with even greater specificity and potency is a continuous goal in chemical biology. acs.orgacs.org

Novel Mechanisms of Action: (R)-PFI-2 exhibits an unusual cofactor-dependent and substrate-competitive inhibition mechanism. nih.govmerckmillipore.com Exploring compounds with different modes of action could provide alternative ways to modulate SETD7 function and offer new insights into its catalytic process.

Improved Pharmacokinetic Properties: For potential therapeutic applications, developing probes with optimized pharmacokinetic profiles for in vivo studies is crucial. mdpi.com

Photo-activatable and Other "Smart" Probes: The creation of probes that can be activated by external stimuli, such as light, would allow for precise temporal and spatial control of SETD7 inhibition, enabling more nuanced investigations of its dynamic cellular roles.

These advanced chemical tools will be instrumental in dissecting the intricate regulatory mechanisms of SETD7 and validating it as a therapeutic target in various diseases. pnas.org

Exploring SETD7 Inhibition in Novel Disease Contexts

The diverse functions of SETD7 have implicated it in a range of pathologies, including cancer, metabolic disorders, and inflammatory diseases. pnas.orgfrontiersin.orgpatsnap.com Consequently, inhibiting SETD7 has emerged as a promising therapeutic strategy.

Cancer: SETD7's role in cancer is complex, acting as either an oncogene or a tumor suppressor depending on the cellular context. frontiersin.orgpnas.org For example, it has been shown to methylate and regulate the activity of key proteins in cancer development such as the androgen receptor in prostate cancer and ERα in breast cancer. pnas.orgresearchgate.net The use of SETD7 inhibitors like (R)-PFI-2 is helping to unravel these context-dependent roles and identify specific cancer types that may be susceptible to SETD7-targeted therapies. frontiersin.orgnih.gov

Metabolic and Inflammatory Diseases: Research has demonstrated a role for SETD7 in metabolic regulation and inflammation. For instance, SETD7 inhibition has shown potential in improving insulin (B600854) sensitivity and glucose tolerance in models of diabetes. patsnap.comdiabetesjournals.org In the context of inflammation, SETD7 is involved in regulating the NF-κB pathway, and its inhibition can reduce the production of pro-inflammatory cytokines. medchemexpress.comresearchgate.net Recent studies have also pointed to the potential of SETD7 inhibitors in mitigating diabetic endothelial dysfunction and renal fibrosis. medchemexpress.commedrxiv.orgnih.gov

Future research will likely expand the investigation of SETD7 inhibition into other disease areas. The availability of potent and selective chemical probes will be critical for preclinical validation and for exploring the therapeutic potential of targeting SETD7 in a wider range of human diseases, including cardiovascular and autoimmune disorders. patsnap.com

Contribution of Chiral Controls like (S)-PFI-2 (hydrochloride) to Robust Biological Discovery

The use of chiral controls is a cornerstone of rigorous chemical biology and drug discovery. americanpharmaceuticalreview.comnih.gov Enantiomers, being non-superimposable mirror images of a molecule, often exhibit significantly different biological activities due to the chiral nature of their biological targets, such as enzymes and receptors. nih.govmdpi.com The case of (R)-PFI-2 and its enantiomer, (S)-PFI-2, provides an exemplary illustration of this principle.

(R)-PFI-2 is a potent inhibitor of SETD7, with an IC50 value of 2.0 nM. pnas.orgmedchemexpress.com In stark contrast, (S)-PFI-2 is approximately 500-fold less active, with an IC50 of 1.0 µM. pnas.orgmedchemexpress.combio-techne.com This dramatic difference in activity, despite the identical chemical formula and connectivity, underscores the stereospecificity of the interaction between the inhibitor and the SETD7 active site. researchgate.netrsc.org

The availability of (S)-PFI-2 as a negative control is invaluable for several reasons:

Validating On-Target Effects: By comparing the cellular effects of the active (R)-enantiomer with the inactive (S)-enantiomer, researchers can confidently attribute the observed biological responses to the specific inhibition of SETD7, rather than to off-target effects or general compound toxicity. pnas.orgthesgc.org

Strengthening Experimental Rigor: The use of an enantiomeric control is a critical component of the "chemical probe" concept, ensuring that the biological insights gained are robust and reliable. pnas.orgpnas.org

Guiding Structure-Activity Relationship (SAR) Studies: The profound difference in potency between the two enantiomers provides crucial information for computational modeling and for guiding the design of even more potent and selective inhibitors. researchgate.net

常见问题

How do the stereochemical differences between (R)- and (S)-PFI-2 enantiomers influence their inhibitory activity against SETD7?

Basic Research Question

The (S)-PFI-2 enantiomer exhibits significantly weaker inhibitory activity (IC50 = 1.0 μM) compared to the (R)-enantiomer (IC50 = 2.0 nM) against SETD7 . This disparity arises from differences in binding interactions: (R)-PFI-2 forms a salt bridge with Asp256 and hydrogen bonds with His252 in SETD7’s catalytic pocket, while the (S)-enantiomer adopts a suboptimal orientation, reducing binding affinity . To validate stereochemical effects, researchers should:

- Use chiral chromatography or crystallography to confirm enantiomer purity.

- Compare dose-response curves in enzymatic assays (e.g., MALDI-TOF MS for methyltransferase activity).

- Employ molecular docking to visualize binding modes and key residue interactions .

What experimental strategies are recommended to resolve contradictions in reported IC50 values for PFI-2 enantiomers across studies?

Advanced Research Question

Discrepancies in IC50 values (e.g., 138 nM vs. 2.0 nM for (R)-PFI-2 ) may stem from assay conditions (e.g., substrate concentration, buffer composition) or enzyme sources (recombinant vs. endogenous SETD7). To address this:

- Standardize assay protocols using recombinant human SETD7 and defined substrates (e.g., H3K4 peptide).

- Include positive controls (e.g., SAM competitive inhibitors) to calibrate activity.

- Perform kinetic analyses (e.g., Morrison Kiapp measurements) to account for SAM dependency .

- Replicate studies under identical conditions to isolate variables causing discrepancies .

How can (S)-PFI-2 be utilized as a negative control in epigenetic studies?

Basic Research Question

(S)-PFI-2’s weak inhibitory activity (IC50 ~1.0 μM) makes it ideal for validating target specificity in SETD7-related experiments . Methodological applications include:

- Specificity Validation : Co-treat cells with (R)-PFI-2 (active) and (S)-PFI-2 (inactive) to confirm on-target effects (e.g., via qPCR for SETD7-regulated genes like YAP or SLC2A1) .

- Off-Target Screening : Use (S)-PFI-2 in counter-screens to rule out non-SETD7 effects in high-throughput assays.

- Crystallography Controls : Compare (S)-PFI-2-bound SETD7 structures with (R)-PFI-2 complexes to identify critical binding residues .

What structural modifications to (S)-PFI-2 could enhance its inhibitory potency, and how should SAR studies be designed?

Advanced Research Question

Structure-activity relationship (SAR) studies on (R)-PFI-2 analogs reveal that the pyrrolidineamide and tetrahydroisoquinoline groups are critical for binding . For (S)-PFI-2 optimization:

- Modify Core Scaffold : Introduce halogen substituents (e.g., Cl, Br) to the tetrahydroisoquinoline ring to improve hydrophobic interactions.

- Side-Chain Engineering : Replace the sulfonamide group with bioisosteres (e.g., carboxylates) to enhance solubility without sacrificing affinity.

- Assay Design : Synthesize analogs and test in dose-response assays (IC50), followed by molecular dynamics simulations to assess binding stability .

- Selectivity Profiling : Screen analogs against related methyltransferases (e.g., G9a, SETD8) to avoid off-target effects .

How do researchers address SETD7-independent effects observed in cellular studies using (S)-PFI-2?

Advanced Research Question

Despite its weak SETD7 inhibition, (S)-PFI-2 may interact with unrelated targets (e.g., kinases or chromatin modifiers). To mitigate this:

- Genetic Knockdown : Compare phenotypic outcomes in SETD7<sup>+/+</sup> vs. SETD7<sup>−/−</sup> cells treated with (S)-PFI-2 .

- Proteomic Profiling : Use affinity pull-down assays with biotinylated (S)-PFI-2 to identify off-target binders.

- Transcriptomic Analysis : Perform RNA-seq on treated cells to distinguish SETD7-dependent gene expression changes from background noise .

What methodological considerations are critical when designing in vivo studies with (S)-PFI-2?

Advanced Research Question

(S)-PFI-2’s pharmacokinetic limitations (e.g., solubility, bioavailability) require careful experimental design:

- Formulation Optimization : Use solubilizing agents (e.g., cyclodextrins) or pro-drug strategies to enhance bioavailability.

- Dose Escalation : Conduct pilot studies to determine the maximum tolerated dose (MTD) and assess blood-brain barrier penetration.

- Biomarker Validation : Measure SETD7 activity in tissues via H3K4me1 quantification to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。